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Compound of Interest

Compound Name: 1-Bromo-3,3-dimethylpentane

Cat. No.: B1339466

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data
for 1-Bromo-3,3-dimethylpentane (CAS No: 6188-50-7).[1][2] Due to the limited availability of
direct experimental spectra for this specific compound, this document leverages data from
analogous structures and established spectroscopic principles to forecast the spectral
characteristics. This guide is intended to support researchers in the identification,
characterization, and quality control of 1-Bromo-3,3-dimethylpentane and related
compounds.

Chemical Structure and Properties

e |[UPAC Name: 1-bromo-3,3-dimethylpentane[1]
e Molecular Formula: C7H1sBr[1]

e Molecular Weight: 179.10 g/mol [1]

e SMILES: CCC(C)(C)CCBI[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1-Bromo-3,3-
dimethylpentane. These predictions are based on the analysis of similar compounds,
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including 1-bromo-3-methylpentane and 3,3-dimethylpentane, as well as established principles
of NMR, Mass Spectrometry, and Infrared Spectroscopy.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Chemical Shifts for 1-Bromo-3,3-dimethylpentane
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Protons
(Position)

Predicted
Chemical Shift

(6, ppm)

Predicted
Multiplicity

Predicted
Integration

Rationale

CHs (C1)

Triplet

3H

Terminal methyl
group adjacent to

a methylene

group.

CH: (C2)

Quartet

2H

Methylene group
adjacent to a
methyl and a
quaternary

carbon.

CHs (C3-Me)

~1.0

Singlet

6H

Two equivalent
methyl groups on
a quaternary
carbon,
deshielded by
proximity to the

bromine atom.

CHa (C2)

Triplet

2H

Methylene group
adjacent to the
quaternary

carbon.

CHz (C1)

Triplet

2H

Methylene group
directly attached
to the
electronegative
bromine atom,
resulting in
significant

deshielding.

Predicted based on general principles and data from similar alkanes and bromoalkanes.[3]
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13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted 13C NMR Chemical Shifts for 1-Bromo-3,3-dimethylpentane

Carbon (Position)

Predicted Chemical Shift
(3, ppm)

Rationale

cr ~8 Terminal methyl carbon.
Methylene carbon adjacent to
cz ~34 a methyl and quaternary
carbon.
Methyl carbons on the
C3-Me ~26
guaternary center.
C3 ~33 Quaternary carbon.
Methylene carbon adjacent to
c2 ~48
the quaternary center.
Methylene carbon directly
C1 ~35

bonded to bromine.

Predicted based on the analysis of 3,3-dimethylpentane and general trends for bromoalkanes.

[4][5]

Mass Spectrometry (MS)

Table 3: Predicted Major Fragments in the Mass Spectrum of 1-Bromo-3,3-dimethylpentane
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miz Proposed Fragment Notes

Molecular ion peak (M*). The

M+2 peak will be of similar

178/180 [C7H1sBr]* ) )
intensity due to the presence
of the 7°Br and 8!Br isotopes.
99 [C7Ha1s]* Loss of Br radical.
Cleavage at the C2-C3 bond,
forming a stable tertiary butyl
57 [CaHo]* _ g o Yoy
cation. This is expected to be
the base peak.
43 [CsH7]* Propyl fragment.
29 [C2Hs]* Ethyl fragment.

Fragmentation patterns are predicted based on the principles of mass spectrometry for
haloalkanes, where cleavage often occurs at branched points to form stable carbocations.[6][7]

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared Absorption Bands for 1-Bromo-3,3-dimethylpentane

Wavenumber (cm~?) Vibration Intensity
2850-2975 C-H stretch (alkane) Strong
1470-1270 C-H bend (alkane) Medium
650-550 C-Br stretch Strong

Predicted based on characteristic IR absorption frequencies for alkyl halides.[8]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
described above. These methods are standard for the analysis of liquid organic compounds like
1-Bromo-3,3-dimethylpentane.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-20 mg of 1-Bromo-3,3-dimethylpentane in approximately
0.6-0.7 mL of a deuterated solvent (e.g., CDCIs) in a clean, dry NMR tube. The solvent
should be chosen for its ability to dissolve the sample and for its minimal interference in the
spectral regions of interest.[9]

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300-600 MHz).[10]
o Data Acquisition:

o Lock the spectrometer on the deuterium signal of the solvent.

o Shim the magnetic field to achieve homogeneity and optimal resolution.

o Acquire the *H NMR spectrum, typically with a sufficient number of scans to achieve a
good signal-to-noise ratio.

o For 13C NMR, a larger number of scans is usually required due to the lower natural
abundance of the 13C isotope.

» Data Processing: Process the raw data (Free Induction Decay - FID) using a Fourier
transform. Phase the resulting spectrum and integrate the signals for *H NMR. Reference the
chemical shifts to an internal standard, such as tetramethylsilane (TMS).[11]

Mass Spectrometry (MS)

o Sample Introduction: Introduce a small amount of the liquid sample into the mass
spectrometer, often via direct infusion or through a gas chromatography (GC) system for
separation from any impurities.[12]

« lonization: Employ an electron ionization (EI) source to bombard the sample molecules with
high-energy electrons, causing ionization and fragmentation.[13]

o Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[14]
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» Detection: A detector records the abundance of each ion at a specific m/z value, generating
the mass spectrum.[12]

Infrared (IR) Spectroscopy

o Sample Preparation: For a liquid sample like 1-Bromo-3,3-dimethylpentane, a spectrum
can be obtained by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr)
or by using an Attenuated Total Reflectance (ATR) accessory.[15]

 Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[16]

o Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm~1. A
background spectrum of the empty sample holder is usually taken first and automatically
subtracted from the sample spectrum.

o Data Analysis: Identify the characteristic absorption bands and correlate them with specific
functional groups and bond vibrations within the molecule.[17]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound such as 1-Bromo-3,3-dimethylpentane.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://cbc.arizona.edu/education/mass-spectrometry-tutorial/introduction-mass-spectrometry
https://www.benchchem.com/product/b1339466?utm_src=pdf-body
https://microbenotes.com/infrared-ir-spectroscopy/
https://chem.libretexts.org/Courses/University_of_California_Davis/Chem_4C_Lab%3A_General_Chemistry_for_Majors/Chem_4C%3A_Laboratory_Manual/10%3A_FT-IR_Spectroscopy_(Experiment)
https://www.amherst.edu/system/files/media/1449/Exp11.pdf
https://www.benchchem.com/product/b1339466?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1339466?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

General Workflow for Spectroscopic Analysis
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Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of an
organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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